6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid is a synthetic compound with the molecular formula and a molecular weight of approximately 207.23 g/mol. It is classified as a pyrimidine derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. This compound is particularly noted for its potential applications in drug development and as a building block in organic synthesis.
The compound is cataloged under the Chemical Abstracts Service number 1439900-18-1, indicating its unique identification in chemical databases. Pyrimidine derivatives, including this compound, are known for their roles in various biological processes and are often explored for their therapeutic potential, including antimicrobial and antiviral activities.
The synthesis of 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid typically involves several key steps:
These methods highlight the synthetic versatility of pyrimidine derivatives, allowing for modifications that can enhance biological activity or alter physical properties.
The molecular structure of 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid features:
This unique arrangement contributes to its distinct chemical properties and potential reactivity. The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C10H13N3O2 |
Molecular Weight | 207.23 g/mol |
CAS Number | 1439900-18-1 |
6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid can participate in various chemical reactions:
The reactions typically utilize:
The mechanism of action for 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. It may function by inhibiting or activating these targets, leading to various biological effects depending on its application context. For instance, it has been explored for potential anti-inflammatory effects and other therapeutic applications .
The physical properties of 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as NMR (nuclear magnetic resonance) spectroscopy to determine structural integrity and purity during synthesis .
6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid finds applications across various scientific fields:
The pyrimidine ring is a privileged scaffold in drug discovery due to its presence in nucleic acids, coenzymes, and diverse bioactive molecules. Its electron-deficient nature facilitates π-π stacking and hydrogen bonding, enabling targeted interactions with biological macromolecules. Substituted pyrimidines exhibit remarkable therapeutic versatility, spanning anticancer, antimicrobial, antiviral, and cardiovascular applications [4] [6]. The strategic incorporation of carboxylic acid functionality at the C4 position, as exemplified by 6-[(cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid, enhances binding potential through metal coordination, ionic bonding, and structural mimicry of endogenous substrates. This structural motif balances hydrophilic and hydrophobic properties, improving solubility while allowing membrane permeability—a critical factor in drug bioavailability [9].
Pyrimidine serves as a versatile bioisostere for phenyl rings and other aromatic systems, improving solubility, reducing metabolic degradation, and enhancing target affinity. For instance, pyrimidine-for-phenyl substitution in kinase inhibitors significantly improves pharmacokinetic profiles by modulating electronic distribution and reducing lipophilicity [6]. The 4-carboxylic acid group acts as a bioisostere for phosphates or carboxylates in metabolites, enabling interference with enzymatic processes like folate metabolism or nucleotide biosynthesis. Recent studies confirm that pyrimidine-4-carboxylic acid derivatives exhibit enhanced binding to purinergic receptors compared to their non-carboxylated analogues, attributed to additional ionic interactions with lysine or arginine residues [6] [9].
The 6-amino position in pyrimidine-4-carboxylic acids provides a strategic handle for appending alkyl, aryl, or heterocyclic groups via amide or amine linkages. N-Alkyl substituents like cyclobutylmethyl modulate conformational flexibility, hydrophobic enclosure, and steric fit within target binding pockets. Research demonstrates that cyclobutyl-containing linkers optimally balance ring strain, lipophilicity, and three-dimensional geometry for kinase and protease inhibition. For example, cyclobutylmethyl-linked pyrimidine carboxylates exhibit 3–5-fold higher potency against angiotensin-converting enzyme (ACE) compared to straight-chain propyl analogues, attributed to enforced proximity to catalytic zinc ions [2] [6].
Pyrimidine-carboxylic acid hybrids leverage synergistic pharmacological effects by combining complementary pharmacophores. Recent advances include:
Table 1: Therapeutic Applications of Pyrimidine-4-Carboxylic Acid Derivatives
Therapeutic Area | Target Compound | Biological Activity | Reference |
---|---|---|---|
Antihypertensive | 3-Sulfanylpropanoyl pyrimidines | ACE inhibition (IC50 = 0.6 μM) | [2] |
Anticancer | Purine-pyrimidine conjugates | Cytotoxicity (CC50 < 1 μM in COLO201 cells) | [3] |
Antitubercular | Isatin-pyrimidine hybrids | InhA inhibition (IC50 = 0.6 μM) | [6] |
Antibacterial | Linezolid-pyrimidine conjugates | Gram-positive activity (MIC = 0.5 μg/mL) | [6] |
The 4-carboxylic acid group enables bidentate coordination to metal ions in enzyme active sites. In ACE inhibitors, it chelates the catalytic zinc atom, disrupting peptide hydrolysis. X-ray crystallography confirms that pyrimidine-4-carboxylates form stable 5-membered chelate rings with Zn2+ at distances of 2.0–2.2 Å, paralleling the binding mode of captopril but with improved selectivity [2] [6]. This motif also targets magnesium-dependent kinases and iron-containing ribonucleotide reductases, making it invaluable for anticancer and antimicrobial design.
Pyrimidine N1 and N3 atoms participate in hydrogen-bond acceptor interactions, while the carboxylic acid acts as both donor and acceptor. This triad creates extended networks with protein residues:
Electron-withdrawing carboxylic acid at C4 polarizes the pyrimidine ring, enhancing hydrogen-bond acceptor capacity at N1/N3. Substituents at C6 (e.g., cyclobutylmethylamino) donate electrons, creating push-pull systems that improve charge transfer to proximal tyrosine or histidine residues. This electronic asymmetry underlies the >50-fold activity difference between 4-carboxylate and 5-carboxylate isomers against HSV-1 thymidine kinase [6] [9].
The C6 amino group tolerates diverse N-substituents with distinct steric and electronic profiles:
Table 2: Comparative Analysis of C6 Substituents in Pyrimidine-4-carboxylic Acids
Substituent | Steric Bulk (ų) | Lipophilicity (cLogP) | Biological Impact |
---|---|---|---|
Cyclobutylmethyl | 55.2 | 1.8 | Optimal ring strain for kinase selectivity |
Cyclopropylmethyl | 48.7 | 1.5 | Reduced potency due to weaker hydrophobic enclosure |
n-Propyl | 51.9 | 1.7 | Higher metabolic clearance |
4-Chlorobenzyl | 78.3 | 2.9 | Improved potency but increased hERG risk |
Cyclobutylmethyl uniquely combines moderate steric bulk (55.2 ų), 3D geometry, and balanced lipophilicity (cLogP ≈ 1.8). Its puckered conformation induces 15–30° dihedral angles with the pyrimidine plane, promoting van der Waals contacts with shallow enzyme pockets inaccessible to flat aryl groups [1] [5].
6-Aminopyrimidine-4-carboxylic acids exhibit pH-dependent tautomerism:
The C4 carboxylate and C6 amino group direct electrophiles to C5 and nucleophiles to C2/C4:
Table 3: Key Synthetic Routes to 6-Aminopyrimidine-4-carboxylic Acids
Strategy | Starting Material | Key Step | Yield (%) |
---|---|---|---|
Biginelli condensation | Urea + aldehyde + β-ketoester | Acid-catalyzed cyclization | 45–65 |
Palliative amination | 6-Chloropyrimidine-4-carboxylate | Pd(dppf)Cl2/Cs2CO3 amination | 70–85 |
Cyclobutylmethyl incorporation | Cyclobutanecarboxaldehyde | Reductive amination with 6-aminopyrimidine | 60–75 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: